N-(3,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Description
This compound features a tricyclic heterocyclic core (8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaene) substituted with a methyl group at position 4 and a ketone at position 4. The acetamide moiety is linked to a 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents. The sulfur atom in the tricyclic system may enhance lipophilicity and influence intermolecular interactions, while the dimethoxyaryl group contributes to solubility and binding specificity in biological systems .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-12-22-19-14-6-4-5-7-17(14)29-20(19)21(26)24(12)11-18(25)23-13-8-9-15(27-2)16(10-13)28-3/h4-10H,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHJZYUVOSPRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=C(C=C3)OC)OC)SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide (CAS Number: 1040657-29-1) is a synthetic compound characterized by its complex molecular structure and potential biological activities. This article aims to provide an overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 409.5 g/mol. Its structural complexity includes a thiazole ring and multiple aromatic systems which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O4S |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 1040657-29-1 |
Anticancer Potential
Research into structurally analogous compounds has revealed promising anticancer activities. For instance, compounds featuring the diazatricyclo structure have been noted for their ability to inhibit tumor cell proliferation in certain cancer lines. Preliminary data suggest that N-(3,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia... may also exhibit similar properties, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.
The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the interaction between the thiazole moiety and biological targets like enzymes or receptors could play a crucial role in mediating its effects.
Case Studies and Research Findings
- Antibacterial Study : A study evaluating the antibacterial activity of thiazole derivatives found that modifications in the aromatic substituents significantly enhanced efficacy against Staphylococcus aureus and Escherichia coli. This suggests that N-(3,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia... could possess similar properties due to its structural characteristics.
- Anticancer Research : In vitro studies on related compounds have demonstrated cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. These studies often highlight the potential for these compounds to serve as lead structures in drug development.
- Mechanistic Insights : Investigations into the mechanism of action of thiazole-containing compounds have revealed pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways, which could be applicable to N-(3,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia... as well.
Comparison with Similar Compounds
8-Oxa vs. 8-Thia Systems
The compound 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS 923157-68-0) replaces sulfur with oxygen in the tricyclic system. The ethyl substituent at position 5 may enhance steric hindrance, affecting binding to biological targets .
Substituent Effects on the Tricyclic Core
- 4-Methyl vs. 5-Ethyl Substitution: The target compound’s 4-methyl group (vs. Ethyl groups in similar compounds have been shown to increase metabolic stability by reducing oxidative degradation .
- 6-Oxo Group : The ketone at position 6 is conserved across multiple analogs (e.g., ), suggesting its role in hydrogen-bonding interactions with target proteins.
Acetamide Moieties and Aryl Substituents
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to 3-methoxyphenyl () or 3,4-dimethylphenyl (). This enhances resonance stabilization and may improve binding to electron-deficient enzyme active sites.
- Steric Effects : The 3,4-dimethylphenyl group () introduces steric bulk without electronic modulation, which could reduce solubility but increase hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
